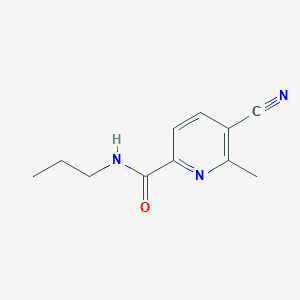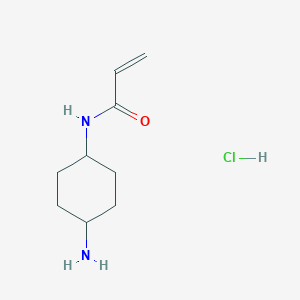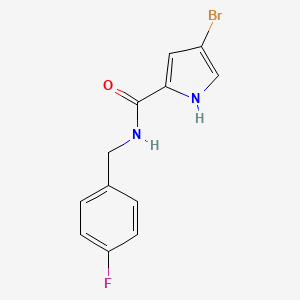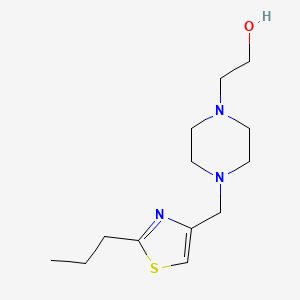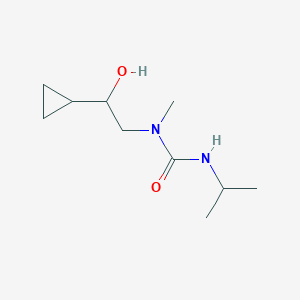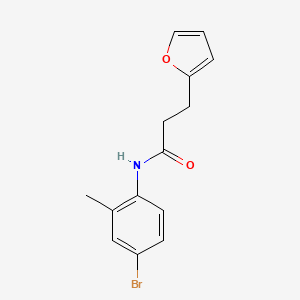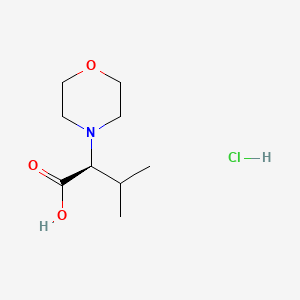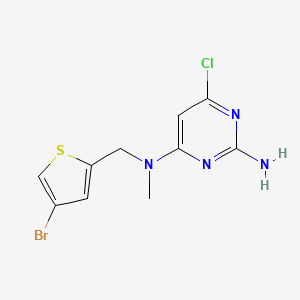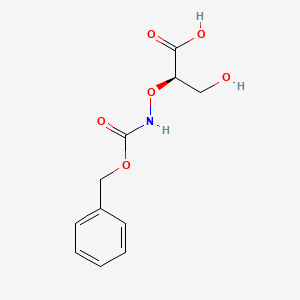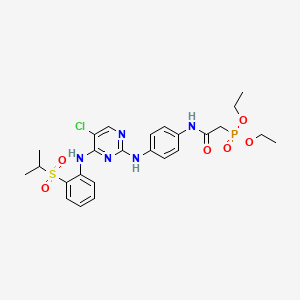
Fak-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fak-IN-6 is a potent inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant anti-proliferative activity against various cancer cell lines, making it a promising candidate for cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fak-IN-6 is synthesized through a series of chemical reactions involving isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives.
Industrial Production Methods
The industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as recrystallization and chromatography to ensure its suitability for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Fak-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized pyrimidine derivatives, while reduction can yield reduced pyrimidine derivatives .
Applications De Recherche Scientifique
Fak-IN-6 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical reactions and pathways.
Biology: this compound is used to investigate the biological functions of focal adhesion kinase in cellular processes such as migration, proliferation, and survival.
Mécanisme D'action
Fak-IN-6 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is activated through autophosphorylation at specific tyrosine residues, leading to the initiation of downstream signaling pathways involved in cell adhesion, migration, and survival. This compound binds to the kinase domain of focal adhesion kinase, preventing its activation and subsequent signaling. This inhibition disrupts cellular processes that are critical for cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Fak-IN-6 is compared with other focal adhesion kinase inhibitors, such as:
TAE226: Another potent focal adhesion kinase inhibitor with similar anti-cancer properties.
PF-562271: A focal adhesion kinase inhibitor that has shown efficacy in preclinical cancer models.
Defactinib: A focal adhesion kinase inhibitor currently undergoing clinical trials for various cancers
This compound is unique in its high potency and selectivity for focal adhesion kinase, making it a valuable tool for research and therapeutic applications .
Conclusion
This compound is a potent and selective inhibitor of focal adhesion kinase with significant potential in cancer research and therapy. Its unique chemical properties and mechanism of action make it a valuable compound for studying the role of focal adhesion kinase in various cellular processes and developing new therapeutic strategies.
Propriétés
Formule moléculaire |
C25H31ClN5O6PS |
|---|---|
Poids moléculaire |
596.0 g/mol |
Nom IUPAC |
N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]-2-diethoxyphosphorylacetamide |
InChI |
InChI=1S/C25H31ClN5O6PS/c1-5-36-38(33,37-6-2)16-23(32)28-18-11-13-19(14-12-18)29-25-27-15-20(26)24(31-25)30-21-9-7-8-10-22(21)39(34,35)17(3)4/h7-15,17H,5-6,16H2,1-4H3,(H,28,32)(H2,27,29,30,31) |
Clé InChI |
RLYCEWCQGDKGOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)C(C)C)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


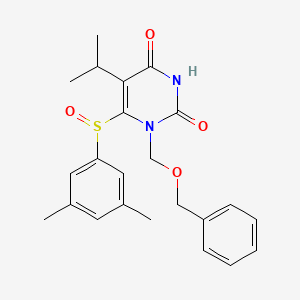
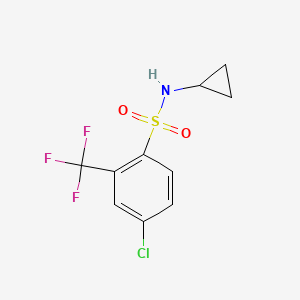
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)
